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molecular formula C9H9BrO3 B1274507 3-Bromo-4-ethoxybenzoic acid CAS No. 24507-29-7

3-Bromo-4-ethoxybenzoic acid

Cat. No. B1274507
M. Wt: 245.07 g/mol
InChI Key: XCKMWULLKHQZIP-UHFFFAOYSA-N
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Patent
US06248754B1

Procedure details

To a solution of 4ethoxybenzoic acid (3.6 g, 0.022 mol) in chloroform (60 ml) was added bromine (1.13 ml, 0.022 mol) in chloroform (20 ml) dropwise. After stirring overnight at room temperature the precipitate was filtered off and dried to afford the title compound as a white solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)[CH3:2].[Br:13]Br>C(Cl)(Cl)Cl>[Br:13][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:4]=1[O:3][CH2:1][CH3:2])[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.13 mL
Type
reactant
Smiles
BrBr
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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